molecular formula C12H19BN2O2 B2593995 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1800401-67-5

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B2593995
CAS No.: 1800401-67-5
M. Wt: 234.11
InChI Key: NHGTZCOELVOPGK-UHFFFAOYSA-N
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Description

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1800401-67-5) is a boronic ester-functionalized pyridine derivative with the molecular formula C₁₂H₁₉BN₂O₂ . It serves as a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . The compound features a methyl group at the pyridine ring’s 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. Its high purity (98%) and stability make it a preferred reagent for targeted synthesis .

Properties

IUPAC Name

6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-8-10(6-9(14)7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGTZCOELVOPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 6-methyl-5-bromo-3-aminopyridine using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: N-alkyl or N-acyl pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds with similar structures to 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridine-based compounds have been evaluated for their efficacy against various cancer cell lines. A notable case study demonstrated that specific derivatives displayed significant cytotoxicity against breast cancer cells with IC50 values in the nanomolar range .

1.2 Antiviral Properties

The compound's potential as an antiviral agent has also been investigated. Research has shown that pyridine derivatives can inhibit viral replication in vitro. For example, a study found that certain pyridine-based compounds exhibited high potency against HIV strains with EC50 values lower than 10 nM . These findings suggest that this compound could be a candidate for further antiviral research.

Material Science

2.1 Polymer Chemistry

2.2 Sensor Development

Another application is in the development of chemical sensors. The unique electronic properties of boron-containing compounds enable their use in detecting specific analytes through fluorescence or electrochemical methods. Research has shown that these sensors can achieve high sensitivity and selectivity for various environmental pollutants .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReference
Anticancer ActivitySignificant cytotoxicity against breast cancer cells
Antiviral PropertiesPotent inhibition of HIV strains (EC50 < 10 nM)
Polymer ChemistryEnhanced mechanical properties in thermosetting resins
Sensor DevelopmentHigh sensitivity for environmental pollutants

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridine derivatives demonstrated that modifications to the boron moiety significantly enhanced their anticancer activity. The lead compound from this series showed an IC50 value of 50 nM against MDA-MB-231 breast cancer cells.

Case Study 2: Sensor Application

Research into boron-based sensors revealed that incorporating compounds like this compound into sensor matrices improved detection limits for heavy metals in water samples by up to 100 times compared to traditional methods.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Differences

The compound is compared with two analogues:

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1973516-90-3) .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1073354-99-0) .

Table 1: Structural and Physicochemical Comparison
Property Target Compound 6-Chloro Analogue 5-Boronic Ester (No 6-Substituent)
Molecular Formula C₁₂H₁₉BN₂O₂ C₁₁H₁₆BClN₂O₂ C₁₁H₁₇BN₂O₂
Molecular Weight 234.11 270.53 220.08
Substituents 6-Methyl, 5-boronic ester 6-Chloro, 5-boronic ester 5-boronic ester (no 6-substituent)
CAS Number 1800401-67-5 1973516-90-3 1073354-99-0
Purity 98% 95% Not specified
Hazard Statements Not explicitly stated H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Not specified

Reactivity and Electronic Effects

  • However, this may enhance selectivity in sterically demanding environments.
  • The chloro group (electron-withdrawing) in the analogue deactivates the ring, which may necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases) .
  • Boron Masking : All three compounds utilize the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which protects the boronic acid from hydrolysis while maintaining reactivity in Suzuki couplings .

Biological Activity

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in pharmaceutical and materials science research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure includes a pyridine ring substituted with a dioxaborolane moiety. The presence of the boron atom is significant as it can influence the compound's reactivity and interactions with biological targets.

  • Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that related dioxaborolanes can inhibit glycogen synthase kinase 3 beta (GSK-3β) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which are critical in cellular signaling pathways involved in neurodegenerative diseases and cancer .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays. This property is crucial for mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegeneration .
  • Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells . This suggests potential applications in treating inflammatory diseases.

Pharmacological Studies

Table 1 summarizes key pharmacological studies related to the biological activity of this compound.

Study ReferenceBiological ActivityIC50 ValueNotes
GSK-3β Inhibition10 - 1314 nMVaries with substituents
Antioxidant ActivityEC50: 0.010 μMSignificant reduction in oxidative stress
Anti-inflammatoryNot specifiedReduces IL-6 and TNF-alpha levels

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound led to a significant decrease in cell death and maintained neuronal integrity through modulation of antioxidant pathways .
  • Anti-cancer Activity : Another study focused on the anti-cancer properties of similar dioxaborolane derivatives. The findings revealed that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting cell proliferation .

Applications

The unique properties of this compound position it as a versatile building block in drug discovery and materials science:

  • Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing therapeutics targeting neurodegenerative diseases and cancers.
  • Materials Science : The compound's chemical properties facilitate its use in creating advanced materials with specific functionalities.

Q & A

Basic Questions

Synthesis and Purification Q: What are the optimal synthetic routes for preparing 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine? A: The compound is synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed), leveraging its boronate ester moiety. A typical protocol involves:

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%) .
  • Solvent system : EtOH/toluene (1:1) with 2 M Na₂CO₃ as base .
  • Conditions : Reflux for 6–12 hours under inert atmosphere. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For intermediates, Zn/AcOH reduction may be used to remove protective groups .

Structural Characterization Q: Which techniques are most reliable for characterizing this compound’s structure? A:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridine core and boronate ester. Key shifts include:

  • Pyridin-3-amine NH₂: δ 5.8–6.2 ppm (broad singlet).
  • Boronate ester B-O: δ 1.3–1.4 ppm (quartet for tetramethyl groups) .
    • X-ray Crystallography : Use SHELXL or OLEX2 for refinement. The bulky boronate group may require high-resolution data (e.g., synchrotron sources) to resolve disorder .

Advanced Questions

Reaction Optimization Q: How can steric hindrance from the methyl and boronate groups be mitigated during cross-coupling? A: Strategies include:

  • Ligand selection : Bulky ligands (e.g., SPhos, Xantphos) enhance catalytic activity for hindered substrates .
  • Solvent adjustment : Replace EtOH with dioxane to increase reaction temperature (100–110°C) .
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves yields by 10–15% .

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